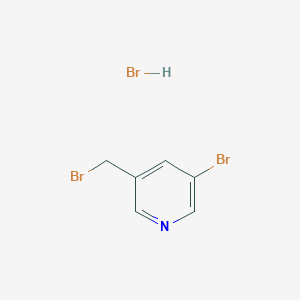

3-Bromo-5-(bromomethyl)pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is a key intermediate in the synthesis of rupatadine, a medication used in the treatment of seasonal and allergic rhinitis .

Synthesis Analysis

The synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide has been reported using 5-methylnicotinic acid as the starting material . The process involves the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by the reduction of the resulting product with sodium borohydride in methanol . This method is considered simple, efficient, and environmentally friendly .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is represented by the InChI code1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide include esterification and reduction . Esterification of 5-methylnicotinic acid with methanol yields methyl 5-methylnicotinate, which is then reduced with sodium borohydride to yield (5-methylpyridin-3-yl)methanol .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is 331.83 . The melting point of a related compound, 5-methyl-3-(bromomethyl)pyridine, is reported to be between 158.1 and 158.8°C .Scientific Research Applications

Synthesis of Rupatadine Intermediate

3-Bromo-5-(bromomethyl)pyridine hydrobromide serves as a key intermediate in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist used to treat allergies. A study by Jianyu Guo, Yan Lu, and J. Wang (2015) presented an efficient method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid, highlighting the compound's role in pharmaceutical manufacturing processes. This method is noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Development of Hyperbranched Polyelectrolytes

Sophie Monmoton and colleagues (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide. The study emphasized the compound's reactivity and its significant role in the creation of new materials with potential applications in various industries, including electronics and pharmaceuticals (Monmoton, Lefebvre, & Fradet, 2008).

Synthesis of Acyclic Pyridine C-Nucleosides

Research conducted by J. V. Hemel et al. (1994) explored the synthesis of acyclic pyridine C-nucleosides using 3-bromo-5-(2-hydroxyethylthiomethyl)pyridine, derived from 3-bromo-5-chloromethylpyridine hydrochloride. Although no marked biological activity was found, this work contributes to the understanding of nucleoside analogs and their potential therapeutic applications (Hemel et al., 1994).

Fabrication of Functionalized Piperidines

A study by N. Kimpe, M. Boelens, and Jan Contreras (1996) detailed the rearrangement of 5-(bromomethyl)-1-pyrrolinium salts into functionalized piperidines. This transformation showcases the compound's utility in generating new chemical structures with potential applications in medicinal chemistry and drug design (Kimpe, Boelens, & Contreras, 1996).

Chemical Synthesis and Molecular Docking

The compound's derivatives have been synthesized and evaluated for their potential as tyrosyl-tRNA synthetase inhibitors, demonstrating its importance in the discovery and development of new antibacterial agents. This was highlighted in research by Zainab Jabri et al. (2023), where new 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and their binding affinities were studied through molecular docking, revealing the compound's potential in the development of novel therapeutic agents (Jabri et al., 2023).

Safety and Hazards

3-Bromo-5-(bromomethyl)pyridine hydrobromide is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Bromo-5-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound It’s known to be used in the preparation of ether ligands , which suggests that it may interact with a variety of biological targets depending on the specific ligand it forms.

Mode of Action

The exact mode of action of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is not well-documented. As a brominated compound, it may act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to modifications in the structure and function of these molecules, potentially altering cellular processes .

Biochemical Pathways

Given its potential to form ether ligands , it could potentially influence a wide range of biochemical pathways depending on the specific ligand and target interaction.

Result of Action

As a brominated compound, it may cause modifications in biological molecules, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)pyridine hydrobromide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with it. For instance, it is recommended to be stored in a cool, dark place , suggesting that light and heat could affect its stability.

properties

IUPAC Name |

3-bromo-5-(bromomethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOFPXZAYNLKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(bromomethyl)pyridine hydrobromide | |

CAS RN |

173999-33-2 |

Source

|

| Record name | 3-bromo-5-(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2913066.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)

![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2913072.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)